Butoxy(dichloro)(prop-2-en-1-yl)silane
Description
Evolution of Functional Organosilane Chemistry and its Research Trajectories
The field of organosilane chemistry has undergone significant evolution since its inception. Early research focused on the synthesis and characterization of simple organosilicon compounds. A pivotal moment in the commercialization of these materials was the development of the "direct process" for producing methylchlorosilanes, which are key precursors to silicone polymers. gelest.com This breakthrough paved the way for the large-scale production of polysiloxanes, materials valued for their thermal stability, chemical resistance, and unique surface properties.
Over the past several decades, research has shifted from simple organosilanes to more complex, functionalized molecules. nih.gov These organofunctional silanes are hybrid compounds that possess both an inorganic reactive center at the silicon atom and one or more organic functional groups. nih.govzmsilane.com This dual nature allows them to act as molecular bridges between dissimilar materials, such as inorganic fillers and organic polymer matrices, leading to the development of high-performance composites. Current research trajectories are focused on the synthesis of tailor-made organosilane precursors for advanced materials with specific optical, electronic, or biomedical properties. This includes the development of functional polysiloxanes, hyperbranched polymers, and novel materials for surface modification. nih.govrsc.org
Strategic Positioning of Butoxy(dichloro)(prop-2-en-1-yl)silane within Reactive Organosilane Precursors
This compound is strategically positioned within the class of reactive organosilane precursors due to its unique combination of three distinct functional groups attached to a central silicon atom:
Two Chloro Groups (-Cl): The silicon-chlorine bonds are highly reactive and susceptible to nucleophilic attack, particularly by water. This reactivity is the basis for the hydrolysis and subsequent condensation of dichlorosilanes to form polysiloxane chains (Si-O-Si). gelest.com This makes the compound a direct precursor for silicone-based polymers.
One Butoxy Group (-OBu): The butoxy group is also hydrolyzable, though generally at a slower rate than the chloro groups. The rate of hydrolysis for alkoxysilanes typically decreases as the alkyl chain length increases (methoxy > ethoxy > butoxy). nih.gov This differential reactivity can be exploited to control the condensation process. The butoxy group also enhances the solubility of the silane (B1218182) in organic solvents.
One Prop-2-en-1-yl (Allyl) Group (-CH₂CH=CH₂): The allyl group provides a site for a wide range of organic reactions. It can participate in hydrosilylation, radical polymerization, or serve as a substrate for Ziegler-Natta catalysis. researchgate.netwikipedia.orgresearchgate.net This functionality allows for the grafting of the silane onto other polymer backbones or for its use as a monomer in the synthesis of polymers with silicon-containing side chains. researchgate.net
This trifunctional nature makes this compound a versatile building block. The chloro groups provide the primary pathway for forming the inorganic siloxane backbone, while the butoxy group can modulate the reaction kinetics. The allyl group offers a reactive handle for further organic functionalization or cross-linking, enabling the creation of complex polymer architectures and hybrid materials. sinosil.com
Conceptual Frameworks for Investigating this compound in Synthetic Pathways and Material Science Research
The investigation of a novel organosilane precursor like this compound follows a well-established conceptual framework encompassing its synthesis, characterization, reactivity studies, and evaluation for material applications.
Synthesis: The synthesis would likely involve the reaction of allyl trichlorosilane (B8805176) with butanol. The esterification of chlorosilanes with alcohols is a common method, where the degree of substitution can be controlled by the stoichiometry of the reactants. google.com
Spectroscopic Characterization: A crucial step is the structural confirmation of the synthesized molecule. This is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) provides detailed information about the chemical environment of the different atoms. elsevierpure.comresearchgate.net Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational frequencies of the functional groups, such as the Si-Cl, Si-O-C, and C=C bonds. elsevierpure.comresearchgate.net
Reactivity Studies:
Hydrolysis and Condensation: The hydrolytic stability and condensation behavior of the chloro and butoxy groups would be investigated under various conditions (e.g., pH, solvent) to understand the formation of silanols and subsequently polysiloxanes. nih.govgelest.com The formation of cyclic siloxanes, a common occurrence in the polymerization of dichlorosilanes, would also be studied. innovscience.comgelest.comnih.gov
Allyl Group Reactions: The reactivity of the allyl group would be explored through reactions such as hydrosilylation (the addition of a Si-H bond across the double bond) or polymerization. researchgate.net This could involve using the molecule as a monomer or a cross-linking agent. sinosil.com
Material Science Applications: Based on its reactivity, the compound could be evaluated for several applications:
Polymer Synthesis: As a monomer, its polymerization (or copolymerization with other silanes) could lead to novel polysiloxanes with pendant allyl groups, which can be further functionalized. rsc.org
Surface Modification: The silane could be used to modify the surface of inorganic materials like silica (B1680970) or glass. acs.orgajol.info The chloro and butoxy groups would react with surface hydroxyl groups to form stable Si-O-Si bonds, while the allyl group would impart new chemical reactivity to the surface. acs.orgnih.gov
Cross-linking Agent: The dual reactivity of the silane makes it a potential cross-linking agent to bridge different polymer chains, thereby improving the mechanical and thermal properties of materials. nih.govsinosil.com
Interactive Data Table: Spectroscopic Data for Functional Groups in Organosilanes
This table provides typical spectroscopic ranges for the functional groups present in this compound, based on data for analogous compounds.
| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | ²⁹Si NMR (ppm) | IR (cm⁻¹) |
| Si-CH ₂-CH=CH₂ | 1.5 - 2.0 | 20 - 25 | N/A | 1410-1420 |
| Si-CH₂-CH =CH₂ | 5.5 - 6.0 | 130 - 135 | N/A | 1630-1640 |
| Si-CH₂-CH=CH ₂ | 4.8 - 5.2 | 114 - 118 | N/A | 910-960 |
| Si-O-CH ₂-(CH₂)₂-CH₃ | 3.6 - 3.9 | 60 - 65 | N/A | 1050-1100 (Si-O-C) |
| Si-Cl | N/A | N/A | +10 to +30 | 450-650 (Si-Cl₂) |
Overview of Scholarly Contributions and Research Emphases Regarding this compound
While specific scholarly articles focusing exclusively on this compound are not prominent in the literature, a vast body of research on related functional organosilanes provides a strong foundation for understanding its potential. The research emphasis in this area can be broadly categorized:
Synthesis of Functional Polysiloxanes: A significant portion of research is dedicated to the synthesis of polysiloxanes with controlled architectures and functionalities. dntb.gov.ua This is often achieved through the ring-opening polymerization of functionalized cyclic siloxanes or the polycondensation of functional dichlorosilanes. acs.orgmdpi.com The insights from these studies are directly applicable to predicting the polymerization behavior of this compound.
Allylsilanes in Organic Synthesis and Material Science: The chemistry of allylsilanes is extensively studied. researchgate.net They are valued as stable and versatile reagents in organic synthesis. researchgate.net In material science, they are used as monomers for polymerization, often employing Ziegler-Natta or metallocene catalysts, and as agents for surface modification. acs.orgnih.gov
Alkoxysilanes for Sol-Gel Processes and Surface Coatings: The hydrolysis and condensation of alkoxysilanes are the cornerstone of sol-gel chemistry, used to produce glasses, ceramics, and hybrid organic-inorganic materials at low temperatures. The hydrolytic stability of different alkoxy groups, including butoxy, has been a subject of detailed kinetic studies. nih.gov
Collectively, this body of work underscores the importance of multifunctional silanes as precursors for advanced materials. The research emphasis is on achieving precise control over the chemical structure at the molecular level to tailor the macroscopic properties of the resulting materials. This compound, with its combination of reactive sites, fits squarely within this research paradigm as a potentially valuable, albeit under-investigated, building block.
Interactive Data Table: Reactivity of Functional Groups on Silicon
This table summarizes the primary reactions of the functional groups found in this compound.
| Functional Group | Reagent/Condition | Reaction Type | Primary Product |
| Si-Cl | Water/Alcohol | Nucleophilic Substitution | Si-OH / Si-OR |
| Si-OR (Butoxy) | Water (acid/base catalyst) | Hydrolysis | Si-OH |
| C=C (Allyl) | R₃Si-H (Pt catalyst) | Hydrosilylation | C-C single bond |
| C=C (Allyl) | Radical Initiator / Ziegler-Natta Catalyst | Polymerization | Polyolefin backbone |
| Si-Cl / Si-OH | Heat/Catalyst | Condensation | Si-O-Si (Polysiloxane) |
Structure
2D Structure
3D Structure
Properties
CAS No. |
141031-37-0 |
|---|---|
Molecular Formula |
C7H14Cl2OSi |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
butoxy-dichloro-prop-2-enylsilane |
InChI |
InChI=1S/C7H14Cl2OSi/c1-3-5-6-10-11(8,9)7-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
TUUVQELAQSGJNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](CC=C)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Butoxy Dichloro Prop 2 En 1 Yl Silane
Established Synthetic Pathways for Butoxy(dichloro)(prop-2-en-1-yl)silane and its Analogs
The synthesis of functionalized silanes such as this compound can be approached through several established routes. These methods often involve the sequential introduction of the different functional groups onto the silicon center.
Halogenation and Ligand Exchange Routes to Functionalized Silanes
Halogenation and subsequent ligand exchange reactions are fundamental to the synthesis of a wide array of organosilanes. For a molecule like this compound, a plausible synthetic route involves the partial alkoxylation of a precursor such as allyltrichlorosilane. In this approach, the starting material, which already contains the desired allyl and chloro functionalities, is reacted with a butoxy source, such as n-butanol or a sodium butoxide. The stoichiometry of the reaction is critical to ensure that only one of the chlorine atoms is substituted by a butoxy group, leaving the other two intact.
The reactivity of the Si-Cl bond is central to this methodology. The silicon center in chlorosilanes is electrophilic due to the high electronegativity of the chlorine atoms, making it susceptible to nucleophilic attack by alcohols or alkoxides. The exchange of organic ligands with silanes is a well-established method for functionalizing surfaces and molecules. ebrary.net The stability and reactivity of the resulting compounds are influenced by the nature of all the substituents on the silicon atom. lsu.edu
A generalized reaction scheme for this ligand exchange is as follows:
CH2=CHCH2SiCl3 + CH3(CH2)3OH → CH2=CHCH2SiCl2(O(CH2)3CH3) + HCl
This reaction is typically carried out in an inert solvent and may require a base to scavenge the HCl byproduct, driving the reaction to completion. The success of this approach hinges on controlling the reaction conditions to prevent over-substitution, which would lead to the formation of di- and tri-butoxy derivatives.
Hydrosilylation-Based Approaches for Allyl-Functionalized Organosilanes
Hydrosilylation is a powerful and widely used method for the formation of silicon-carbon bonds. researchgate.net This reaction involves the addition of a Si-H bond across a double bond, typically catalyzed by a transition metal complex. scirp.org To synthesize the allyl-functionalized backbone of this compound, a hydrosilylation reaction between an allyl-containing molecule and a dichlorosilane (B8785471) bearing a butoxy group could be envisioned.
However, a more common and industrially relevant approach is the hydrosilylation of an allyl halide, such as allyl chloride, with a hydrosilane, followed by the introduction of the alkoxy group. For instance, the reaction of trichlorosilane (B8805176) with allyl chloride can yield trichloro(3-chloropropyl)silane. researchgate.net A similar reaction with dichlorosilane would yield dichloro(propyl)silane, which could then be functionalized.
The transition-metal-catalyzed hydrosilylation of alkenes is one of the most important catalytic reactions in the silicon industry. researchgate.net Platinum-based catalysts, such as Speier's catalyst (H2PtCl6) and Karstedt's catalyst, are widely used due to their high efficiency. scirp.orgresearchgate.net The general scheme for the hydrosilylation step to form the allyl-silicon bond would be:
CH2=CHCH2Cl + HSiCl2(O(CH2)3CH3) → ClCH2CH2CH2SiCl2(O(CH2)3CH3)
It is important to note that this specific reaction yields a chloropropyl group rather than a prop-2-en-1-yl group. To obtain the desired allyl group directly via hydrosilylation, a precursor with a terminal alkyne would be necessary, followed by a partial reduction. A more direct route involves the reaction of allyl magnesium bromide with a suitable chlorosilane.
Direct Synthesis Strategies and Mechanistic Considerations
The "Direct Process," also known as the Rochow-Müller process, is a cornerstone of the silicones industry and is used to produce organochlorosilanes on a large scale. This process typically involves the reaction of elemental silicon with an organic halide in the presence of a copper catalyst. While this method is primarily used for producing methylchlorosilanes, it can be adapted for other organohalides.
In the context of this compound, a direct synthesis approach is less common for such a specialized, functionalized silane (B1218182). However, the precursors used in its synthesis, such as trichlorosilane or silicon tetrachloride, are themselves products of direct synthesis or related high-temperature processes.
Mechanistically, the reactions involved in the synthesis of this compound are well-understood. Ligand exchange on silicon proceeds through a nucleophilic substitution mechanism. Hydrosilylation reactions catalyzed by platinum complexes are generally believed to proceed via the Chalk-Harrod or a modified Chalk-Harrod mechanism, involving oxidative addition, migratory insertion, and reductive elimination steps.
Precursor Design and Steric/Electronic Influence on this compound Synthesis Efficiency
The efficiency of the synthesis of this compound is heavily dependent on the choice of precursors and the steric and electronic environment around the silicon atom.
| Precursor | Relevant Properties | Impact on Synthesis |
| Allyltrichlorosilane | Highly reactive Si-Cl bonds | Good precursor for ligand exchange, but requires careful control to achieve mono-substitution. |
| Dichlorosilane | Contains Si-H bond for hydrosilylation | Can be used in hydrosilylation, but the presence of two chlorine atoms affects reactivity. |
| n-Butanol | Nucleophilic alcohol | Reacts with Si-Cl bonds; the bulkiness of the butoxy group can influence the rate and extent of substitution. |
| Allyl chloride | Contains a reactive C=C bond | Suitable for hydrosilylation reactions to form a propyl-silane linkage. |
The steric bulk of the butoxy group can play a significant role in the ligand exchange reaction. A bulkier alkoxy group will react more slowly and can help to prevent over-substitution, thus potentially increasing the yield of the desired mono-alkoxylated product. Electronically, the presence of two chlorine atoms on the silicon center makes it highly electrophilic, facilitating the initial nucleophilic attack by the alcohol. As chlorine atoms are replaced by less electronegative alkoxy groups, the electrophilicity of the silicon center decreases, slowing down subsequent substitution reactions.
Catalytic Systems Utilized in the Production of this compound
As hydrosilylation is a key step in the formation of the silicon-carbon bond in many organosilanes, the choice of catalyst is critical.
| Catalyst | Type | Application in Synthesis | Advantages |
| Speier's Catalyst (H2PtCl6) | Homogeneous Platinum Catalyst | Hydrosilylation of allyl compounds | Readily available and effective for a wide range of substrates. |
| Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) | Homogeneous Platinum Catalyst | Hydrosilylation of allyl compounds | Highly active at low concentrations and soluble in many organic solvents. scirp.org |
| Rhodium-based catalysts | Homogeneous Transition Metal Catalyst | Selective hydrosilylation | Can offer higher selectivity and efficiency in certain cases compared to platinum catalysts. researchgate.net |
For the ligand exchange part of the synthesis, catalysts are not always necessary, but the reaction can be promoted by Lewis acids or bases. For instance, a tertiary amine can be used to scavenge the HCl produced during the reaction of a chlorosilane with an alcohol, thereby driving the equilibrium towards the products.
Methodologies for Purification and Isolation of Research-Grade this compound
The purification and isolation of this compound to a high degree of purity are essential for its use in research and specialized applications. Given the reactive nature of the Si-Cl bonds, care must be taken to avoid hydrolysis during workup and purification.
The primary method for purifying volatile and thermally stable organosilanes is fractional distillation . The different boiling points of the starting materials, the desired product, and any byproducts allow for their separation. The presence of the butoxy group will significantly increase the boiling point of the molecule compared to allyltrichlorosilane.
Typical Purification Steps:
Reaction Quenching: After the reaction is complete, it may be necessary to neutralize any remaining acid or base.
Filtration: If a solid byproduct or catalyst residue is present, it is removed by filtration.
Solvent Removal: The reaction solvent is typically removed under reduced pressure.
Fractional Distillation: The crude product is then distilled, often under vacuum to reduce the required temperature and prevent thermal decomposition.
Throughout the purification process, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the chlorosilane moieties by atmospheric moisture. The purity of the final product is typically assessed by techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), and infrared (IR) spectroscopy.
Reactivity and Transformation Mechanisms of Butoxy Dichloro Prop 2 En 1 Yl Silane
Hydrolysis and Condensation Mechanisms of Butoxy(dichloro)(prop-2-en-1-yl)silane in Sol-Gel Processes
The hydrolysis of chlorosilanes is known to be exceedingly rapid, often occurring spontaneously and exothermically in the presence of atmospheric moisture. acs.org In contrast, the hydrolysis of alkoxysilanes is significantly slower and typically requires catalysis. gelest.comuni-saarland.de Therefore, the initial and most rapid step in the hydrolysis of this compound is the reaction of the two Si-Cl bonds with water to form silanol (B1196071) (Si-OH) groups and hydrochloric acid (HCl), as depicted in Reaction 1.
Reaction 1: Hydrolysis of Dichloro Groups
The HCl generated in this step acts as an in-situ acid catalyst, which then promotes the hydrolysis of the remaining butoxy group (Reaction 2). uni-saarland.de
Reaction 2: Acid-Catalyzed Hydrolysis of the Butoxy Group
Once silanol groups are formed, condensation reactions commence, leading to the formation of siloxane (Si-O-Si) bridges and the gradual build-up of an inorganic polymer network. These condensation reactions can occur between two silanol groups (water condensation) or between a silanol group and a remaining butoxy group (alcohol condensation).
The kinetics of hydrolysis and condensation are profoundly influenced by the pH of the reaction medium and the presence of catalysts. unm.edu
Acidic Catalysts: In acidic conditions (pH < 7), the hydrolysis of the butoxy group is accelerated. The mechanism involves the protonation of the oxygen atom in the butoxy group, making it a better leaving group (butanol). unm.edu Acid catalysis generally leads to a faster hydrolysis rate compared to the condensation rate. nih.gov This results in the formation of more linear or randomly branched, weakly cross-linked polymer chains. unm.edu The in-situ generation of HCl from the initial hydrolysis of the Si-Cl bonds means that uncatalyzed reactions of this compound will inherently proceed under acidic conditions.
Basic Catalysts: Under basic conditions (pH > 7), the hydrolysis reaction is catalyzed by the nucleophilic attack of hydroxide (B78521) ions (OH-) on the silicon atom. unm.edu Base catalysis tends to accelerate the condensation reactions more significantly than hydrolysis, particularly the condensation of fully hydrolyzed silanetriols. nih.gov This leads to the formation of more compact, highly branched, and particle-like structures.
Metal-Organic Catalysts: While less common for simple hydrolysis, metal-organic catalysts, such as tin or titanium complexes, can be employed. These catalysts function as Lewis acids, coordinating to the oxygen atoms of the alkoxy groups and making the silicon atom more susceptible to nucleophilic attack by water. They can influence both hydrolysis and condensation rates.
The expected relative hydrolysis rates for the leaving groups on this compound under different catalytic conditions are summarized in the table below.
| Catalyst Condition | Relative Hydrolysis Rate (Cl vs. OBu) | Primary Condensation Products |
| None (in-situ HCl) | Cl >>> OBu | Linear or randomly branched oligomers |
| External Acid (e.g., HCl) | Cl >>> OBu | Predominantly linear or lightly branched polymers |
| Base (e.g., NH4OH) | Cl >> OBu | Highly branched, particulate structures |
This table is illustrative and based on the known reactivity of chlorosilanes and alkoxysilanes.
Following the initial hydrolysis steps, a variety of oligomeric species are formed through condensation reactions. The trifunctional nature of the hydrolyzed monomer, Allyl-Si(OH)3, allows for the formation of a three-dimensional network.
The initial condensation steps would involve the formation of dimers and trimers, which can exist in linear or cyclic forms. For example, the condensation of two molecules of (CH2=CHCH2)Si(OBu)(OH)2 could form a linear dimer with the elimination of water. As the concentration of silanol groups increases, further condensation leads to the formation of larger oligomers. Under acidic conditions, which favor a stepwise condensation, chain-like and cross-linked polymers are the expected dominant structures. unm.edu In contrast, basic conditions promote a more random and extensive condensation, favoring the growth of highly branched clusters that eventually form colloidal particles. unm.edu
The persistent allyl and butoxy (if hydrolysis is incomplete) groups act as network modifiers, introducing organic functionality into the inorganic siloxane backbone. The non-hydrolyzable allyl group ensures that each silicon atom can form a maximum of three siloxane bridges, preventing the formation of a fully dense silica (B1680970) (SiO2) structure and imparting hybrid organic-inorganic characteristics to the final material.
The final architecture and morphology of the material derived from this compound are highly dependent on several key reaction parameters:
Water-to-Silane Ratio (r): A low water ratio (sub-stoichiometric) will lead to incomplete hydrolysis, resulting in a network containing a significant number of unreacted butoxy groups. This produces a more flexible and hydrophobic material. A high water ratio promotes more complete hydrolysis and a higher degree of cross-linking, leading to a more rigid and porous structure.
Solvent: The choice of solvent affects the solubility of the silane (B1218182) precursor, the evolving oligomers, and the miscibility of water. Alcohols are common co-solvents in sol-gel reactions, helping to homogenize the reactants. The type of alcohol can also influence reaction rates through solvent effects.
Temperature: Increasing the reaction temperature generally increases the rates of both hydrolysis and condensation, accelerating the gelation process. Temperature can also influence the final structure by affecting the relative rates of competing reactions and the solubility of the forming polymer.
Concentration: Higher concentrations of the silane precursor typically lead to faster gelation times and can result in denser, less porous materials as the growing oligomers are more likely to interact and aggregate.
Hydrosilylation Reactions Involving the Prop-2-en-1-yl Moiety of this compound
The prop-2-en-1-yl (allyl) group of this compound provides a reactive site for hydrosilylation, an important reaction for forming silicon-carbon bonds. In this reaction, a hydrosilane (containing a Si-H bond) adds across the carbon-carbon double bond of the allyl group in the presence of a catalyst.
General Hydrosilylation Reaction
This reaction is a powerful tool for grafting other silane functionalities onto the initial molecule, creating more complex organosilicon structures.
A variety of transition metal complexes are known to catalyze the hydrosilylation of alkenes. The choice of catalyst is crucial as it determines the efficiency and selectivity of the reaction.
Noble Metal Catalysts: Platinum-based catalysts, such as Speier's catalyst (H2PtCl6) and Karstedt's catalyst, are the most widely used and highly effective for the hydrosilylation of allyl groups. scirp.org They typically provide high yields of the anti-Markovnikov (terminal) addition product. scirp.org Rhodium nih.gov and Ruthenium complexes are also highly effective and can offer different selectivity profiles. For instance, certain rhodium catalysts have been shown to yield the Markovnikov addition product or can promote isomerization of the double bond.
Earth-Abundant Metal Catalysts: In recent years, there has been a growing interest in developing catalysts based on more abundant and less expensive metals. Copper-catalyzed hydrosilylation has emerged as a promising alternative, capable of providing access to structurally diverse allylsilanes with high regioselectivity. nih.gov Iron and nickel complexes have also been investigated for hydrosilylation reactions, although they may require more specific ligand systems to achieve high efficiency and selectivity. nih.gov
The table below summarizes common catalyst systems and their generally observed selectivity in the hydrosilylation of terminal alkenes.
| Catalyst Type | Examples | Typical Regioselectivity |
| Noble Metals | Speier's Catalyst (H2PtCl6), Karstedt's Catalyst, Wilkinson's Catalyst (RhCl(PPh3)3) | Predominantly anti-Markovnikov (linear) |
| Earth-Abundant Metals | Copper (I) and (II) complexes, Nickel (0) complexes | Can be tuned for either Markovnikov or anti-Markovnikov products depending on the ligand |
This table is illustrative, and the actual selectivity for this compound would require experimental verification.
The addition of the Si-H bond across the allyl double bond can result in two possible regioisomers: the linear anti-Markovnikov product (terminal addition) and the branched Markovnikov product (internal addition).
Regioselectivity: For terminal alkenes like the allyl group, most platinum and rhodium catalysts strongly favor the formation of the terminal, anti-Markovnikov adduct, where the silicon atom attaches to the terminal carbon of the double bond. scirp.orgnih.gov This is often referred to as the β-adduct. The formation of the internal, Markovnikov adduct (α-adduct) is usually a minor pathway with these catalysts. The electronic nature of the substituents on the allyl silane can influence this selectivity. The electron-withdrawing chloro and butoxy groups on the silicon atom of this compound would be expected to have some electronic influence on the double bond, but the terminal addition is still anticipated to be the major product with conventional platinum catalysts.
Stereoselectivity: As the hydrosilylation of the terminal allyl group does not create a new stereocenter on the main carbon chain, stereoselectivity in this context is not a primary consideration. However, if the hydrosilane itself is chiral, or if chiral catalysts are used, diastereoselective or enantioselective hydrosilylation could be achieved, although this is a more specialized area of research.
Functionalization Strategies via Prop-2-en-1-yl Hydrosilylation for Polymer and Hybrid Material Synthesis
Hydrosilylation is a fundamental reaction in silicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the prop-2-en-1-yl group of this compound. mdpi.com This process is a powerful strategy for covalently linking the silane molecule to other molecules or polymer backbones, thereby creating functional polymers and hybrid organic-inorganic materials. mdpi.com
The reaction is typically catalyzed by transition metal complexes, most notably platinum compounds like Karstedt's catalyst or Speier's catalyst. mdpi.com The functionalization occurs by reacting this compound with a compound containing a Si-H moiety, such as a hydrosilane or a hydride-terminated polysiloxane. This results in the formation of a stable silicon-carbon bond, effectively grafting the butoxy(dichloro)silyl group onto the other molecule.
For example, the reaction with a hydride-terminated poly(dimethylsiloxane) (PDMS) would yield a PDMS polymer with pendant butoxy(dichloro)silyl groups. These reactive groups can then undergo further reactions, such as hydrolysis and condensation, to form cross-linked silicone networks. This approach is instrumental in the development of custom silicones, coatings, and elastomers with tailored properties.
Table 1: Representative Hydrosilylation Reaction for Functionalization
| Reactant A | Reactant B (Si-H source) | Catalyst | Product Structure | Application |
| This compound | Hydride-terminated Poly(dimethylsiloxane) | Karstedt's Catalyst | PDMS with pendant -CH₂CH₂CH₂Si(OBu)Cl₂ groups | Cross-linking agent for silicone elastomers |
| This compound | Triethoxysilane | Speier's Catalyst | (BuO)Cl₂Si(CH₂)₃Si(OEt)₃ | Precursor for sol-gel materials, surface modifier |
Substitution Reactions at the Silicon Center of this compound
The silicon center in this compound is highly electrophilic, making it susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, followed by the butoxy group, which is less reactive. This hierarchy of reactivity allows for selective and sequential substitution to introduce new functionalities onto the silicon atom.
Nucleophilic Substitution Reactions of Dichloro and Butoxy Ligands
Nucleophilic substitution at the silicon center typically proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism. libretexts.org Strong nucleophiles, such as Grignard reagents (R-MgBr), organolithium compounds (R-Li), alcohols (R-OH), and amines (R-NH₂), can readily displace the chloride ions. organic-chemistry.org
The reaction with an alcohol, for instance, leads to the formation of an alkoxysilane and hydrochloric acid. A patent describing a similar process notes that reacting allyldichlorosilane (B1588748) with methanol (B129727) at room temperature is slightly exothermic and generates hydrogen chloride as a byproduct. google.com This indicates that the substitution of the chloro groups in this compound with other alkoxy groups would proceed under mild conditions.
The butoxy group is more strongly bonded to the silicon and requires more forcing conditions or specific catalysts for its substitution. It is generally displaced after the chloro ligands have reacted. This differential reactivity is crucial for the controlled synthesis of complex organosilanes.
Formation of Novel Organofunctional Silanes for Specific Chemical Applications
The substitution reactions described above are pivotal for creating a diverse library of novel organofunctional silanes. nih.govsinosil.com By choosing a nucleophile that contains a specific functional group, the properties of the resulting silane can be precisely engineered for various applications, including as coupling agents, surface modifiers, and monomers for specialty polymers. sinosil.com
For example, reacting this compound with a diol (e.g., ethylene (B1197577) glycol) could lead to the formation of cyclic silanes or oligomeric structures. Reaction with a molecule containing both a hydroxyl group and a polymerizable group, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), would yield a silane monomer capable of participating in both radical polymerization (via the methacrylate and allyl groups) and hydrolysis/condensation (via the remaining Si-Cl or Si-OR bonds). These multifunctional molecules are valuable as cross-linking agents in the formulation of adhesives, composites, and dental materials.
Table 2: Synthesis of Novel Organofunctional Silanes
| Nucleophile | Reaction Product (after substitution of Cl groups) | Potential Application |
| Methanol | Butoxy(dimethoxy)(prop-2-en-1-yl)silane | Sol-gel precursor |
| Ethylamine | Butoxy(bis(ethylamino))(prop-2-en-1-yl)silane | Adhesion promoter |
| Phenylmagnesium bromide | Butoxy(diphenyl)(prop-2-en-1-yl)silane | Intermediate for high-refractive-index polymers |
| 2-Hydroxyethyl Methacrylate (HEMA) | Silane with methacrylate and allyl functionality | Cross-linker for hybrid polymers |
Radical and Coordination Polymerization of the Unsaturated Alkyl Chain of this compound
The prop-2-en-1-yl (allyl) group provides a handle for polymerization, allowing for the formation of silicon-containing polymers. The mechanism of polymerization, however, significantly influences the structure and molecular weight of the resulting material.
Radical polymerization of allyl monomers is often challenging due to a process known as degradative chain transfer. e3s-conferences.org In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a stable, resonance-delocalized allyl radical that is less reactive and slow to re-initiate polymerization, often leading to the formation of low molecular weight oligomers. e3s-conferences.orglibretexts.org Standard radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used to initiate the polymerization, which proceeds through the typical steps of initiation, propagation, and termination. libretexts.orgyoutube.com
Coordination polymerization, using transition metal catalysts such as Ziegler-Natta or metallocene systems, can offer better control over the polymerization of allyl monomers. These catalysts can potentially suppress degradative chain transfer and lead to polymers with higher molecular weights and more defined stereostructures. This method opens the door to creating high-performance polysilanes with the butoxy(dichloro)silyl functionality preserved in the side chains, which can be used for subsequent cross-linking.
Chelation and Coordination Chemistry of this compound with Transition Metal Complexes
This compound itself is not a classical chelating ligand. However, its constituent parts can interact with transition metal centers in several ways. openstax.orgpressbooks.pub The lone pair electrons on the oxygen atom of the butoxy group can coordinate to a Lewis acidic metal. Additionally, the π-electron system of the allyl group can form η²- or η³-complexes with transition metals, which is a key step in many metal-catalyzed allylation reactions. semanticscholar.org
A more robust strategy for engaging this molecule in coordination chemistry is to use it as a scaffold for synthesizing multidentate ligands. mdpi.com Through the nucleophilic substitution reactions discussed previously (Section 3.3.1), ligands with donor atoms (N, P, O, S) can be attached to the silicon center. For instance, reacting the silane with two equivalents of 2-pyridylmethanol would replace the chloro groups and result in a new tridentate ligand, capable of chelating to a metal center through the two pyridyl nitrogen atoms and the butoxy oxygen atom. Such complexes are of interest in catalysis and materials science. mdpi.com
Furthermore, transition metal silyl (B83357) complexes can be formed, where a direct sigma bond exists between the metal and the silicon atom. wikipedia.org These are often intermediates in catalytic cycles, such as hydrosilylation. wikipedia.org
Advanced Characterization and Spectroscopic Probes of Butoxy Dichloro Prop 2 En 1 Yl Silane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Intermediates and Products
NMR spectroscopy is a cornerstone technique for the structural analysis of organosilicon compounds, offering detailed information about the local chemical environment of specific nuclei. For Butoxy(dichloro)(prop-2-en-1-yl)silane systems, a multi-nuclear approach is particularly powerful.
A combined analysis using ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of the molecular structure. Each nucleus probes different aspects of the compound and its reaction products.
¹H NMR spectroscopy is used to identify and quantify the organic moieties attached to the silicon atom. For the parent molecule, this compound, distinct signals for the butoxy and prop-2-en-1-yl (allyl) groups are expected. The protons of the butoxy group (CH₃, -CH₂-, -CH₂-O-) and the allyl group (-CH₂-Si, -CH=, =CH₂) would appear at characteristic chemical shifts. During hydrolysis, the disappearance of the butoxy signals and the appearance of signals from the corresponding butanol and silanol (B1196071) (Si-OH) groups can be monitored.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the organic substituents. oregonstate.edu The chemical shifts of the carbons in the butoxy and allyl groups can confirm the structure of the initial silane (B1218182). Changes in these shifts can indicate reactions involving these groups, although the primary transformations typically occur at the silicon center.
²⁹Si NMR spectroscopy is arguably the most informative technique for studying the silicon center itself. The chemical shift of ²⁹Si is highly sensitive to the nature and number of substituents attached to the silicon atom. pascal-man.comunige.ch For this compound, the silicon atom is in a dichlorinated, mono-alkoxy, mono-alkyl environment. Upon hydrolysis and condensation, the chlorine and butoxy groups are replaced by hydroxyl (-OH) and then siloxane (Si-O-Si) linkages. These changes induce significant shifts in the ²⁹Si NMR spectrum, allowing for the identification and quantification of various species such as monomers, dimers, and higher oligomers with different degrees of condensation. researchgate.net The ²⁹Si chemical shift for tetracoordinate silicon compounds can range from approximately +50 to -200 ppm. pascal-man.com The presence of electronegative chlorine atoms would typically result in a chemical shift in the downfield region of this range.
Table 1: Estimated NMR Chemical Shifts (δ) for this compound and its Hydrolysis/Condensation Products
| Nucleus | Functional Group | Estimated Chemical Shift (ppm) | Notes |
| ¹H | CH₃ (Butoxy) | 0.8 - 1.0 | |
| -CH₂- (Butoxy, middle) | 1.3 - 1.7 | ||
| -CH₂-O- (Butoxy) | 3.6 - 3.9 | Shifts upon hydrolysis. | |
| Si-CH₂- (Allyl) | 1.8 - 2.1 | ||
| -CH= (Allyl) | 5.7 - 6.0 | ||
| =CH₂ (Allyl) | 4.8 - 5.1 | ||
| Si-OH | Variable (2 - 5) | Broad signal, concentration and solvent dependent. | |
| ¹³C | CH₃ (Butoxy) | 13 - 15 | |
| -CH₂- (Butoxy, C3) | 18 - 20 | ||
| -CH₂- (Butoxy, C2) | 30 - 33 | ||
| -O-CH₂- (Butoxy, C1) | 60 - 65 | ||
| Si-CH₂- (Allyl) | 20 - 25 | ||
| =CH- (Allyl) | 130 - 135 | ||
| =CH₂ (Allyl) | 115 - 120 | ||
| ²⁹Si | R(BuO)SiCl₂ | +5 to -10 | Initial monomer. |
| RSi(OH)₂Cl | -10 to -25 | Hydrolyzed intermediate. | |
| RSi(OH)₃ | -30 to -50 | Fully hydrolyzed monomer. | |
| D¹ (Dimer) | -40 to -60 | End group of a linear oligomer. | |
| D² (Linear) | -50 to -70 | Middle group in a linear oligomer. | |
| T¹ (Trimer) | -50 to -70 | Branching site. | |
| T² (Network) | -60 to -80 | Fully condensed branching site. |
Note: The values in this table are estimates based on data for analogous organosilanes and are subject to variation based on solvent, concentration, and temperature. R represents the prop-2-en-1-yl group.
As condensation progresses, the resulting siloxane networks or hybrid materials become increasingly complex and often insoluble, necessitating more advanced NMR techniques.
Two-Dimensional (2D) NMR experiments, such as ¹H-²⁹Si HETCOR (Heteronuclear Correlation), can be employed to establish correlations between protons and silicon atoms. This is particularly useful for assigning specific ²⁹Si resonances to particular structural units within an oligomeric or polymeric structure by correlating them to the known ¹H signals of the adjacent organic groups.
Solid-State NMR is indispensable for characterizing the final, insoluble materials. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ²⁹Si and average out anisotropic interactions that broaden signals in the solid state. ²⁹Si CP/MAS NMR can clearly distinguish between different silicon environments in the cross-linked network, such as T¹, T², and T³ sites (referring to a silicon atom with one, two, or three siloxane bridges, respectively, while still attached to the allyl group). This provides quantitative information on the degree of cross-linking and the homogeneity of the material.
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Network Dynamics
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying specific functional groups and monitoring the chemical changes during the sol-gel process of this compound. wikipedia.org These two techniques are often complementary.
Both FTIR and Raman spectroscopy can be used for real-time, in-situ monitoring of the reactions. rsc.org
Hydrolysis: The hydrolysis of the Si-Cl and Si-O-Bu bonds can be followed by the disappearance of their characteristic vibrational bands. For instance, the Si-Cl stretching vibration is typically observed in the 450-600 cm⁻¹ region. gelest.com The C-O stretching of the butoxy group appears around 1000-1150 cm⁻¹. researchgate.net Concurrently, the appearance of a broad band in the 3200-3700 cm⁻¹ region in the FTIR spectrum indicates the formation of Si-OH groups and the presence of water. utwente.nl
Condensation: The subsequent condensation of silanol groups to form siloxane bridges (Si-O-Si) is a key step in network formation. This process can be monitored by the emergence of a strong and broad absorption band between 1000 and 1100 cm⁻¹ in the FTIR spectrum, which is characteristic of the asymmetric stretching of the Si-O-Si linkage. nih.govresearchgate.net
In the final material, vibrational spectroscopy serves as a crucial tool to confirm the structure.
Siloxane Linkages: The prominent Si-O-Si band (1000-1100 cm⁻¹) dominates the FTIR spectrum of the cured material. The exact position and shape of this band can provide information about the structure of the siloxane network, such as the degree of condensation and the presence of cyclic or linear species. researchgate.net
Residual Groups: These techniques can also detect the presence of unreacted functional groups. For example, a sharp peak around 3690 cm⁻¹ in the FTIR spectrum would indicate the presence of residual, non-hydrogen-bonded Si-OH groups. gelest.com The persistence of bands associated with the allyl group (e.g., C=C stretch around 1630-1640 cm⁻¹) confirms its incorporation into the final polysiloxane network. Raman spectroscopy is particularly effective for detecting the symmetric Si-O-Si stretching vibration (around 490 cm⁻¹) and the C=C double bond of the allyl group, as these vibrations often produce strong Raman signals. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound Systems
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FTIR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |
| Si-Cl | Stretching | 450 - 600 | 450 - 600 | Disappears upon hydrolysis. |
| Si-O-C (Butoxy) | Stretching | 1000 - 1150 | Weak | Disappears upon hydrolysis. |
| C=C (Allyl) | Stretching | 1630 - 1640 | 1630 - 1640 (Strong) | Remains in the final product. |
| C-H (Alkyl/Allyl) | Stretching | 2850 - 3100 | 2850 - 3100 | Present in precursor and product. |
| Si-OH | Stretching | 3200 - 3700 (Broad) | Weak | Intermediate species. |
| Si-O-Si | Asymmetric Stretch | 1000 - 1100 (Strong, Broad) | Weak | Indicates network formation. |
| Si-O-Si | Symmetric Stretch | Weak | 430 - 500 | Stronger in Raman, indicates network formation. |
Mass Spectrometry Techniques for Oligomeric Species Elucidation and Reaction Pathway Investigation
Mass spectrometry (MS) is a highly sensitive technique used to identify the mass-to-charge ratio of ionized molecules. It is exceptionally useful for identifying the various oligomeric species formed during the initial stages of hydrolysis and condensation before a fully insoluble network is formed. researchgate.net
The analysis of the reaction mixture at different time intervals can reveal the temporal evolution of monomers, dimers, trimers, and larger oligomers. Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are particularly well-suited for this purpose as they can transfer the siloxane oligomers into the gas phase without significant fragmentation. researchgate.net
For this compound, the mass spectrum would be expected to show a series of peaks corresponding to the monomer and its various hydrolyzed forms. As condensation proceeds, new series of peaks corresponding to linear and cyclic dimers, trimers, and so on, would appear. The mass difference between adjacent peaks in an oligomeric series would correspond to the mass of the repeating monomeric unit (after accounting for the loss of H₂O, HCl, and/or butanol).
Furthermore, the presence of two chlorine atoms in the parent molecule and its early-stage intermediates will result in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), a species containing two chlorine atoms will exhibit a distinctive pattern of three peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1. researchgate.netyoutube.com This isotopic signature provides a powerful tool for confirming the presence of chlorine-containing species and tracking their disappearance as hydrolysis proceeds. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which allows for the unambiguous determination of the elemental composition of each detected oligomeric species, further elucidating the complex reaction pathways. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise characterization of this compound and its oligomeric derivatives. Unlike standard mass spectrometry, HRMS provides exceptionally accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of elemental compositions, which is essential for confirming the identity of the parent molecule and identifying products from its hydrolysis and condensation reactions. researchgate.net
For the monomer this compound, HRMS can verify its elemental formula (C₇H₁₄Cl₂OSi) by matching the experimentally measured accurate mass with the theoretically calculated mass. Furthermore, in the analysis of polymers or oligomers derived from this silane, HRMS coupled with soft ionization techniques like Electrospray Ionization (ESI) can be used to study the molecular weight distribution of early-stage oligomers. researchgate.netnih.gov This provides detailed information on the initial steps of polymerization, revealing the presence of dimers, trimers, and other low-molecular-weight species.
Table 1: Illustrative HRMS Data for this compound and a Dimer
| Analyte | Elemental Formula | Calculated Mass (amu) | Measured Mass (amu) | Mass Error (ppm) |
| Monomer | C₇H₁₄Cl₂OSi | 228.0112 | 228.0115 | 1.3 |
| Dimer (Hydrolyzed) | C₁₄H₂₈Cl₂O₃Si₂ | 398.0797 | 398.0801 | 1.0 |
Note: Data is illustrative and represents typical expected values.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is indispensable for the structural elucidation of this compound and its reaction products. In an MS/MS experiment, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule.
For this compound, MS/MS analysis would reveal characteristic fragmentation pathways. Common fragmentation would likely involve the cleavage of the silicon-oxygen bond, leading to the loss of the butoxy group, or the loss of the allyl group and chlorine atoms. The fragmentation patterns of polysiloxanes and related organosilicon compounds are often characterized by specific neutral losses and rearrangements. acs.orgnih.gov Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule and to identify specific functional groups.
Table 2: Predicted MS/MS Fragmentation of this compound Ion [M]+
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 228 | 187 | C₃H₅ (Allyl radical) | [SiCl₂(OC₄H₉)]⁺ |
| 228 | 155 | C₄H₉O (Butoxy radical) | [SiCl₂(C₃H₅)]⁺ |
| 228 | 193 | Cl (Chlorine radical) | [SiCl(C₃H₅)(OC₄H₉)]⁺ |
| 155 | 119 | HCl (Hydrogen Chloride) | [SiCl(C₃H₄)]⁺ |
Note: Fragmentation data is predictive and based on common fragmentation rules for organosilanes.
Advanced Chromatographic Methods (e.g., Size Exclusion Chromatography, Gas Chromatography-Mass Spectrometry) for Molecular Weight and Compositional Analysis of Polymers/Oligomers
Advanced chromatographic techniques are essential for separating and quantifying the components in complex mixtures resulting from the polymerization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and thermally stable compounds. It can be used to assess the purity of the this compound monomer and to identify and quantify low-molecular-weight oligomers and byproducts from its reactions. researchgate.netdss.go.thnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides definitive identification based on their mass spectra and fragmentation patterns. nih.gov However, care must be taken as some silanes can undergo hydrolysis or polymerization in the heated GC injection port. researchgate.net
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution of polymers. nih.govnih.gov SEC separates polymer chains based on their hydrodynamic volume in solution. By calibrating the system with polymer standards of known molecular weight, it is possible to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for polymers derived from this compound. researchgate.netoup.com This information is crucial for understanding how reaction conditions affect the final polymer properties.
Table 4: Hypothetical SEC Analysis of a Polysiloxane Derived from this compound
| Parameter | Description | Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 8,500 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 15,300 |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 |
| Peak Molecular Weight (Mp) | Molecular weight at the highest point of the chromatogram | 14,200 |
Note: This table presents example data for a typical polysiloxane sample.
This compound: A Compound with Limited Publicly Available Research
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research and specific data for the chemical compound this compound. As a result, a detailed article on its specific applications in material science and engineering, as per the requested outline, cannot be generated at this time.
The inquiry sought in-depth information on the role of this compound as a precursor for advanced hybrid organic-inorganic materials, its use in the synthesis of mesoporous silica (B1680970) and aerogels, its integration into polymer matrices, and its application in forming functional coatings. Additionally, information was requested on its role in the development of heterogeneous catalytic supports, including immobilization strategies for metal complexes and the creation of hybrid catalysts.
However, without specific research on this compound, any discussion of its properties and applications would be speculative and not based on established scientific findings. To maintain scientific accuracy and adhere strictly to the requested subject, this report cannot provide the detailed analysis and data tables as outlined in the initial request.
Further research and publication in the scientific community would be necessary to elucidate the specific characteristics and potential applications of this compound in material science and engineering.
Applications of Butoxy Dichloro Prop 2 En 1 Yl Silane in Material Science and Engineering
Application as a Silane (B1218182) Coupling Agent in Interfacial Engineering and Adhesion Promotion
The primary role of Butoxy(dichloro)(prop-2-en-1-yl)silane in material science is as a silane coupling agent. These agents are crucial for modifying the interface between different materials, particularly between inorganic substrates or fillers and organic polymer matrices. gantrade.com The general mechanism involves the hydrolysis of the chloro and butoxy groups in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent bonds (e.g., Si-O-Metal). garzantispecialties.com The organic functional group, in this case, the allyl group, extends away from the surface and can react with the polymer matrix during curing or processing, thus forming a durable link across the interface. gantrade.com
Inorganic fillers and pigments are widely incorporated into polymer composites to enhance mechanical properties, reduce cost, or impart specific functionalities. However, the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic organic polymers often leads to poor dispersion and weak interfacial adhesion, compromising the final material's performance.
This compound can be used to treat the surface of various inorganic materials, such as glass fibers, silica (B1680970), alumina, and clays. sisib.com This surface treatment transforms the hydrophilic inorganic surface into a more organophilic one, improving its compatibility and dispersibility within the polymer matrix. The allyl functionality provides a reactive site for grafting onto a range of polymer backbones, including those used in thermosets like epoxy and polyester (B1180765) resins, as well as thermoplastics. gantrade.com The improved dispersion and interfacial bonding result in composite materials with enhanced mechanical properties.
Table 1: Illustrative Impact of Silane Surface Treatment on Mechanical Properties of a Glass-Fiber Reinforced Composite
| Property | Untreated Glass Fibers | Glass Fibers Treated with this compound | % Improvement |
| Tensile Strength (MPa) | 350 | 550 | 57% |
| Flexural Strength (MPa) | 600 | 950 | 58% |
| Interlaminar Shear Strength (MPa) | 40 | 75 | 88% |
| Water Absorption (24h, %) | 0.8 | 0.3 | -63% |
Note: The data in this table is illustrative and based on typical improvements observed with similar allyl-functional silane coupling agents.
The ability of this compound to form strong and durable bonds between dissimilar materials is critical in numerous applications, from coatings and adhesives to seals. impag.ch By creating a covalent bridge at the interface, the silane coupling agent improves the adhesion of organic coatings and adhesives to inorganic substrates like metals, glass, and ceramics. impag.ch
The formation of a dense, cross-linked siloxane layer at the interface not only enhances the initial bond strength but also improves the long-term durability of the bond, particularly in harsh environmental conditions. This is because the stable Si-O-Substrate bonds are resistant to hydrolysis, preventing water from penetrating the interface and causing delamination or corrosion. impag.ch The allyl group provides a means for the coating or adhesive to chemically bond with the silane layer, creating a more robust and integrated system. gantrade.com
Table 2: Representative Adhesion Strength of an Epoxy Coating on Aluminum Substrate
| Surface Treatment | Adhesion Strength (Pull-off, MPa) | Failure Mode |
| No Treatment | 5 | Adhesive |
| This compound Primer | 15 | Cohesive |
Note: The data in this table is representative of the performance enhancement seen with silane primers in coating applications.
Contribution to the Synthesis of Specialty Silicones, Elastomers, and Resins with Tunable Properties
The reactivity of the allyl group in this compound makes it a valuable monomer or crosslinking agent in the synthesis of specialty silicones, elastomers, and resins. The allyl group can participate in various polymerization reactions, including free-radical polymerization and hydrosilylation. mdpi.com
In the synthesis of specialty silicones, the incorporation of this compound can introduce reactive allyl side groups onto the polysiloxane backbone. These allyl groups can then be used for subsequent crosslinking reactions, such as hydrosilylation with Si-H functional polymers, to form silicone elastomers with controlled crosslink density and tailored mechanical properties. google.com This approach is utilized in the production of high-performance sealants, encapsulants, and coatings.
Furthermore, the allyl functionality allows for the modification of organic resins. For example, it can be grafted onto polyolefins or incorporated into polyester or epoxy resin formulations. shinetsusilicone-global.com This modification can improve the adhesion of these resins to inorganic surfaces, enhance their crosslinking capabilities, and allow for the creation of organic-inorganic hybrid materials with a unique combination of properties.
Potential in Advanced Biomedical Materials Development (focus on material science aspects)
The unique properties of organosilanes also position them for applications in the development of advanced biomedical materials, where surface properties and biocompatibility are paramount. researchgate.net
Silane-based coatings are being explored for the surface functionalization of metallic biomedical implants to improve their biocompatibility and integration with surrounding tissues. nih.govdakenchem.com A thin layer of a silane, such as one derived from this compound, can be applied to the surface of materials like titanium or stainless steel. nih.gov
The silane layer can serve multiple purposes. Firstly, it can act as a barrier to prevent the release of metal ions from the implant, which can cause adverse reactions. researchgate.net Secondly, the allyl groups on the surface can be used as anchor points for the immobilization of biomolecules, such as peptides or growth factors, that can promote cell adhesion and tissue growth. nih.gov This surface functionalization can lead to improved osseointegration of dental and orthopedic implants.
In the field of tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. nih.govmdpi.com The mechanical properties and surface chemistry of these scaffolds are critical for their success. youtube.com
Theoretical and Computational Investigations of Butoxy Dichloro Prop 2 En 1 Yl Silane Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and predicting the reactivity of molecules like butoxy(dichloro)(prop-2-en-1-yl)silane. DFT calculations allow for the detailed analysis of molecular orbitals and the mapping of potential energy surfaces for chemical reactions, providing critical insights into the compound's behavior at a molecular level.
Frontier Molecular Orbital Analysis of this compound and its Derivatives
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnih.govyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are key determinants of a molecule's reactivity, acting as indicators of its nucleophilic and electrophilic character. youtube.comyoutube.com
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich prop-2-en-1-yl (allyl) group, specifically the π-orbital of the carbon-carbon double bond, and to a lesser extent, on the lone pairs of the oxygen and chlorine atoms. This localization suggests that the molecule will act as a nucleophile at these sites. Conversely, the LUMO is expected to be centered on the electron-deficient silicon atom, which is bonded to three electronegative atoms (two chlorine, one oxygen). This makes the silicon atom the primary electrophilic center, susceptible to nucleophilic attack.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Primary HOMO Localization | Primary LUMO Localization |
|---|---|---|---|---|---|
| This compound | -10.85 | -1.20 | 9.65 | C=C π-orbital (allyl group) | Si atom (σ* Si-Cl) |
| Butoxy(dihydroxy)(prop-2-en-1-yl)silane (Hydrolyzed) | -9.95 | -0.50 | 9.45 | C=C π-orbital, O lone pairs | Si atom (σ* Si-O) |
Prediction of Reaction Pathways and Transition States for Key Transformations (e.g., Hydrolysis, Hydrosilylation)
DFT calculations are instrumental in elucidating the mechanisms of key reactions involving this compound, such as hydrolysis and hydrosilylation. By mapping the potential energy surface, it is possible to identify transition states and calculate activation energy barriers, which govern the reaction kinetics.
Hydrolysis: The hydrolysis of the Si-Cl bonds is a critical initial step in the sol-gel process. Computational studies on chlorosilanes show that the reaction mechanism is highly dependent on the number of water molecules involved. researchgate.net For a single water molecule, the reaction typically proceeds through a four-membered cyclic transition state where the water molecule's oxygen atom attacks the silicon center, and its proton is transferred to the chlorine atom, leading to the elimination of HCl. The presence of additional water molecules can lower the activation barrier by facilitating proton transfer through a hydrogen-bond network. researchgate.net The subsequent hydrolysis of the butoxy group would proceed via a similar mechanism, though typically at a slower rate than the hydrolysis of the more labile Si-Cl bonds.
Hydrosilylation: The allyl group presents a site for further functionalization via hydrosilylation, a reaction involving the addition of a hydrosilane (containing a Si-H bond) across the C=C double bond. DFT studies on catalytic hydrosilylation reveal complex mechanisms, often involving oxidative addition, olefin insertion, and reductive elimination steps when transition metal catalysts are used. acs.orgrsc.orgprinceton.edu The regioselectivity (i.e., whether the silicon adds to the terminal or internal carbon of the double bond) can be predicted by comparing the activation energies of the respective transition states.
| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Hydrolysis of first Si-Cl bond | Nucleophilic attack by H₂O on Si, elimination of HCl | 15 - 20 |
| Hydrolysis of second Si-Cl bond | Nucleophilic attack by H₂O on Si-(OH)Cl, elimination of HCl | 18 - 23 |
| Hydrolysis of Si-O-Bu bond | Acid- or base-catalyzed cleavage of the butoxy group | 25 - 30 |
| Hydrosilylation (uncatalyzed) | Thermal addition of a Si-H bond across the C=C bond | > 40 |
| Hydrosilylation (Pt-catalyzed) | Catalytic addition via Chalk-Harrod mechanism | 10 - 15 |
Molecular Dynamics (MD) Simulations for Oligomerization and Network Formation Processes
While DFT is ideal for studying individual reaction steps, Molecular Dynamics (MD) simulations are employed to model the collective behavior of many molecules over time. vt.edumdpi.com This approach is essential for understanding the progression from monomeric silanes to oligomeric species and ultimately to a cross-linked polymer network, as occurs in the sol-gel process.
Simulation of Sol-Gel Dynamics and Siloxane Polymerization Kinetics
MD simulations, particularly those using reactive force fields (like ReaxFF), can model the chemical reactions of hydrolysis and condensation in a large system. vt.edu The simulation begins with a collection of this compound and water molecules in a simulation box. The simulation tracks the trajectories of all atoms, allowing for the observation of bond-forming and bond-breaking events.
The key stages that can be simulated are:
Hydrolysis: The rapid reaction of Si-Cl bonds with water to form silanol (B1196071) (Si-OH) groups and HCl. acs.org
Condensation: The subsequent, slower reaction between silanol groups to form siloxane (Si-O-Si) bridges, releasing water. Condensation can also occur between a silanol and an unhydrolyzed butoxy group, releasing butanol. nih.gov
Oligomerization: The growth of linear, branched, or cyclic oligomers as condensation proceeds.
Gelation: The point at which a continuous, sample-spanning network is formed.
By analyzing the simulation trajectory, kinetic parameters such as the rate constants for hydrolysis and condensation can be extracted. These simulations provide a molecular-level view of how factors like water-to-silane ratio and temperature influence the structure of the resulting polymer network. nih.gov
| Kinetic Parameter | Process | Simulated Value (relative units) | Influencing Factors |
|---|---|---|---|
| k_hydrolysis (Si-Cl) | Hydrolysis of chloro group | 1.0 x 10² | Water concentration |
| k_hydrolysis (Si-OBu) | Hydrolysis of butoxy group | 5.0 x 10⁰ | pH, Temperature |
| k_condensation (water) | Si-OH + HO-Si → Si-O-Si + H₂O | 1.0 x 10¹ | pH, Silanol concentration |
| k_condensation (alcohol) | Si-OH + BuO-Si → Si-O-Si + BuOH | 2.5 x 10⁰ | Temperature |
Prediction of Bulk Material Properties from Simulated Structures and Interactions
Once a realistic, atomistic model of the cross-linked polysiloxane network is generated, MD simulations can be used to predict its macroscopic physical and mechanical properties. nsf.govrsc.org By simulating the response of the polymer network to external stimuli like changes in temperature, pressure, or applied stress, key material properties can be calculated. frontiersin.org
Properties predictable via MD simulations include:
Density: Calculated directly from the mass and equilibrated volume of the simulation cell.
Glass Transition Temperature (Tg): Determined by simulating a cooling process and observing the change in the slope of the density-versus-temperature plot. The exceptional flexibility of the Si-O-Si bond is a key factor influencing the Tg of polysiloxanes. nih.gov
Mechanical Properties: By applying virtual tensile or shear deformations to the simulation box and measuring the resulting stress, one can calculate the Young's modulus, shear modulus, and bulk modulus, which describe the material's stiffness and resistance to deformation. aimspress.comresearchgate.net
These predictions are invaluable for designing materials with specific properties, allowing for virtual screening of different silane (B1218182) precursors and curing conditions before undertaking experimental work. nsf.gov
| Material Property | Description | Plausible Predicted Value |
|---|---|---|
| Density | Mass per unit volume at standard conditions | 1.15 - 1.25 g/cm³ |
| Glass Transition Temperature (Tg) | Temperature at which the polymer transitions from a glassy to a rubbery state | -60 to -40 °C |
| Young's Modulus | Measure of tensile stiffness | 5 - 15 MPa |
| Bulk Modulus | Measure of resistance to compression | 3 - 5 GPa |
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations, typically using DFT, are highly effective for predicting spectroscopic properties, which are essential for the experimental characterization and validation of synthesized compounds. biointerfaceresearch.comresearchgate.net By calculating the molecular properties related to spectroscopic transitions, theoretical spectra can be generated that serve as a benchmark for experimental data.
For this compound, key spectroscopic techniques include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
IR Spectrum Prediction: Theoretical IR spectra are calculated from the second derivatives of the energy with respect to atomic displacements. This analysis yields the vibrational frequencies and intensities of the normal modes of the molecule. The predicted spectrum would show characteristic absorption bands for the C=C stretch of the allyl group, C-O and Si-O stretches, and the prominent Si-Cl stretches. mdpi.com
NMR Spectrum Prediction: NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ²⁹Si) in the molecule's optimized geometry. These theoretical shifts are crucial for assigning peaks in experimental NMR spectra, confirming the molecular structure, and monitoring reactions such as hydrolysis, where the chemical environment of the silicon atom changes significantly. nih.gov
Comparing these predicted spectra with experimental results provides a robust method for confirming the identity and purity of the target molecule.
| Spectroscopic Property | Functional Group / Atom | Predicted Value |
|---|---|---|
| IR Frequency (cm⁻¹) | C=C Stretch (allyl) | 1640 - 1650 |
| IR Frequency (cm⁻¹) | Si-O Stretch | 1080 - 1110 |
| IR Frequency (cm⁻¹) | Si-Cl Stretch | 550 - 600 |
| ¹³C NMR Shift (ppm) | Si-O-CH₂- | ~65 |
| ¹³C NMR Shift (ppm) | -CH=CH₂ (allyl) | ~134 |
| ¹³C NMR Shift (ppm) | -CH=CH₂ (allyl) | ~118 |
| ¹H NMR Shift (ppm) | -O-CH₂- (butoxy) | ~3.8 |
| ¹H NMR Shift (ppm) | -CH= (allyl) | ~5.9 |
Calculation of NMR Chemical Shifts and Vibrational Frequencies for Structural Assignments
The unambiguous structural elucidation of organosilicon compounds like this compound relies heavily on the synergy between experimental spectroscopic data and high-level computational methods. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, providing a foundational basis for assigning complex spectra. youtube.comruc.dk
NMR Chemical Shift Calculations:
The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a powerful tool for verifying the covalent structure of this compound. DFT calculations are routinely employed to compute the magnetic shielding tensors for each nucleus in the optimized molecular geometry. aps.org A common and effective approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the calculation of NMR shielding constants using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov
The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), using the formula: δ_calc = σ_ref - σ_calc. Comparing these calculated shifts with experimentally obtained values allows for a direct, atom-by-atom confirmation of the molecular structure. Discrepancies between calculated and experimental values can indicate the presence of impurities, alternative isomers, or conformational effects not accounted for in the gas-phase computational model. For organosilicon compounds, the ²⁹Si chemical shift is particularly diagnostic of the electronic environment around the silicon atom.
Illustrative Data for NMR Chemical Shift Analysis
| Nucleus | Functional Group | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |
|---|---|---|---|
| ²⁹Si | SiCl₂(OBu)(Allyl) | 15.5 | 14.8 |
| ¹³C | Si-CH₂- | 25.0 | 24.2 |
| ¹³C | -CH=CH₂ | 134.5 | 133.9 |
| ¹³C | =CH₂ | 117.0 | 116.3 |
| ¹³C | O-CH₂- | 65.0 | 64.1 |
| ¹H | Si-CH₂- | 1.85 | 1.80 |
| ¹H | -CH= | 5.90 | 5.85 |
Vibrational Frequency Calculations:
Computational vibrational spectroscopy provides a theoretical spectrum (Infrared and Raman) that can be used to assign the various vibrational modes of the molecule. arxiv.orgcore.ac.ukresearchgate.net Following molecular geometry optimization with a method such as DFT, a frequency calculation is performed. This calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov
For this compound, this analysis allows for the precise assignment of characteristic stretching and bending modes. Key vibrational modes include:
Si-O-C stretches: Asymmetric and symmetric stretches that confirm the presence of the butoxy group.
C=C stretch: From the prop-2-en-1-yl (allyl) group, expected around 1640 cm⁻¹.
C-H stretches: Aromatic and aliphatic C-H stretches above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.
CH₂ and CH₃ bending modes: Found in the fingerprint region (approx. 1375-1465 cm⁻¹).
Illustrative Data for Vibrational Mode Assignment
| Vibrational Mode | Functional Group | Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Scaled Calculated Frequency (cm⁻¹) |
|---|---|---|---|
| ν(C-H, alkene) | =C-H | 3080 | 3075 |
| ν(C-H, alkane) | -C-H | 2960, 2875 | 2955, 2870 |
| ν(C=C) | C=C | 1642 | 1640 |
| δ(CH₂) | -CH₂- | 1465 | 1463 |
| ν(Si-O) | Si-O-C | 1090 | 1085 |
Structure-Property Relationship Modeling for Functional Materials Derived from this compound
This compound is a versatile precursor for the development of advanced functional materials, primarily through the hydrolysis and condensation of its reactive Si-Cl and Si-OR bonds to form polysiloxane networks. nih.govmdpi.com The properties of these resulting materials—such as thermal stability, adhesion, hydrophobicity, and optical clarity—are intrinsically linked to the chemical structure of the silane monomer. Structure-Property Relationship (SPR) modeling, often employing Quantitative Structure-Activity Relationship (QSAR) techniques, is a computational approach used to predict these material properties based on the molecular descriptors of the precursor.
The modeling process begins with the generation of a library of virtual silane monomers, including this compound and its derivatives, where functional groups may be systematically varied. For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and electronics, including:
Topological descriptors: Molecular weight, branching indices, connectivity indices.
Geometric descriptors: Molecular surface area, volume, aspect ratio.
Quantum-chemical descriptors: Dipole moment, orbital energies (HOMO/LUMO), partial atomic charges, polarizability.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity.
These descriptors form the independent variables in a statistical model, which is trained against experimentally measured properties of the derived materials (the dependent variables). The resulting SPR model, often developed using machine learning algorithms, can then predict the properties of new materials derived from novel silane precursors before they are synthesized. mdpi.com
For materials derived from this compound, this approach can guide the design of new silanes to achieve targeted performance. For example, by modeling the relationship between silane descriptors and the adhesion strength of the resulting polysiloxane coating, one could computationally screen for modifications to the butoxy or allyl groups that would enhance performance. The allyl group, in particular, offers a site for further cross-linking or functionalization, adding another dimension to the material design that can be effectively explored through SPR modeling. sciepub.com
Illustrative Data for Structure-Property Relationship Modeling
| Molecular Descriptor | Descriptor Type | Calculated Value for Precursor | Hypothetical Modeled Property (e.g., Refractive Index) |
|---|---|---|---|
| Molecular Weight | Topological | 215.16 g/mol | 1.45 |
| Molar Refractivity | Physicochemical | 52.3 cm³/mol | Correlates Positively |
| Polar Surface Area (PSA) | Geometric | 9.23 Ų | Correlates Negatively |
| Dipole Moment | Quantum-Chemical | 2.5 D | Correlates Positively |
Emerging Research Avenues and Future Directions for Butoxy Dichloro Prop 2 En 1 Yl Silane Research
Sustainable Synthetic Methodologies and Bio-Derived Feedstocks for Organosilane Production
The production of organosilanes, including butoxy(dichloro)(prop-2-en-1-yl)silane, has traditionally relied on platinum-group metal catalysts for hydrosilylation reactions. While effective, the high cost and limited availability of these metals are driving research towards more sustainable alternatives. A significant emerging trend is the development of catalysts based on earth-abundant and environmentally benign transition metals such as iron, cobalt, and nickel. gelest.comnih.gov For instance, novel air- and water-stable cobalt-based catalysts have been developed for the one-pot synthesis of a wide range of alkoxy-substituted silanes under mild conditions, such as room temperature and low catalyst loading. nih.gov These systems can couple dehydrogenative processes with hydrosilylation, offering a greener route to valuable silicon precursors. nih.gov
Another key avenue is the utilization of bio-derived feedstocks to create the organic part of the organosilane molecule. Natural compounds rich in reactive functional groups are being explored as starting materials. For example, eugenol, a compound derived from clove oil, features both an allyl group and a hydroxyl group. mdpi.comresearchgate.net This structure allows for functionalization followed by hydrosilylation of the carbon-carbon double bond to produce bio-based silane (B1218182) coupling agents. researchgate.net This approach not only reduces the reliance on petrochemicals but also allows for the synthesis of novel silanes with unique aromatic cores derived from natural terpenes. researchgate.net The principles demonstrated with these bio-based molecules can be extended to create sustainable pathways for producing functionalized silanes like this compound.
| Catalyst Type | Metal | Key Advantages | Reaction Conditions | Ref |
| Homogeneous Catalyst | Cobalt | Earth-abundant, air- and water-stable | Room temperature, low loading | nih.gov |
| Heterogeneous Catalyst | Platinum (entrapped) | Reusable, low leaching | 65 °C | qualitas1998.net |
| Traditional Catalysts | Platinum (e.g., Speier's) | High activity | Often elevated temperatures | nih.govqualitas1998.net |
Integration of this compound into Advanced Additive Manufacturing (e.g., 3D Printing) Processes
Additive manufacturing, particularly 3D printing, is revolutionizing material fabrication, and organofunctional silanes are poised to play a crucial role in this field. rsc.org The technology of photopolymerization, which uses light to selectively cure liquid resins into solid objects, is a major area of 3D printing where compounds like this compound could be integrated. nih.govyoutube.com The allyl group on the silane can participate in photopolymerization reactions, allowing it to be incorporated directly into the polymer network of the 3D-printed object.
Furthermore, the silane functionality offers a powerful tool for modifying the surfaces of 3D-printed parts. researchgate.net For instance, 3D-printed silica (B1680970) structures can be functionalized post-printing by reacting their surface hydroxyl groups with organosilanes. researchgate.net In the case of this compound, the butoxy and chloro groups can be hydrolyzed to reactive silanols. These silanols can then condense with the surface of a 3D-printed object or with other silane molecules, creating a durable, covalently bonded coating. zmsilane.comandisil.com This surface modification can be used to improve adhesion, introduce hydrophobicity, or add specific functionalities to the printed part. researchgate.netdakenchem.com The dual reactivity of this compound makes it a candidate for developing novel hybrid photopolymer resins with enhanced thermal and mechanical properties for stereolithography (SL) 3D printing. researchgate.net
Exploration of Novel Catalytic Transformations and Silicon-Mediated Reactions
The silicon center in this compound, with its two chlorine atoms, is a reactive handle for a variety of novel catalytic transformations, particularly in the realm of cross-coupling reactions. Silicon-based cross-coupling, such as the Hiyama coupling, provides an environmentally benign alternative to other organometallic coupling reactions. bohrium.comrsc.org These reactions typically involve the coupling of an organosilane with an organic halide, catalyzed by palladium or nickel complexes. bohrium.comrsc.org The dichloro functionality of this compound makes it a suitable substrate for such transformations, allowing the allyl-butoxy-silyl group to be attached to various organic scaffolds.
Recent advances have expanded the scope of these reactions to include the formation of C(sp3)–Si bonds, enabling the coupling of alkyl electrophiles with silicon nucleophiles under mild conditions. acs.orgnih.gov Nickel-catalyzed cross-coupling reactions have been developed that can form C-Si bonds from unactivated alkyl bromides at temperatures as low as -20 °C. nih.gov These methodologies open up new possibilities for incorporating the silicon moiety from this compound into complex molecular architectures, moving beyond traditional polymer applications and into fine chemical synthesis. The ability to catalytically transform the Si-Cl bonds offers a precise tool for molecular engineering.
| Coupling Reaction | Catalyst | Silicon Reagent | Organic Partner | Key Feature |
| Hiyama Coupling | Palladium | Organo(alkoxy)silanes | Aryl/Vinyl Halides | Fluoride-free activation |
| Nickel-Catalyzed C-Si Coupling | Nickel | Silylzinc Halides | Alkyl Halides | Forms C(sp3)-Si bonds at low temp |
| Fluoride-Promoted Coupling | Palladium | Organo(fluoro)silanes | Aryl/Vinyl Halides | Early method, uses fluoride (B91410) activation |
Development of Stimuli-Responsive and Self-Healing Materials Incorporating this compound Derivatives
A major frontier in materials science is the creation of "smart" materials that can respond to external stimuli or self-repair after damage. Silicones are excellent candidates for these applications due to their flexible backbone and thermal stability. mdpi.com this compound can serve as a key building block for creating such materials. After polymerization or co-polymerization through its allyl group, the silane units can act as anchor points for introducing dynamic chemical bonds.
Self-healing in silicone elastomers is often achieved by incorporating reversible crosslinks. mdpi.comacs.org These can be dynamic covalent bonds, such as disulfide, imine, or thiouretane linkages, which can break and reform under specific stimuli like heat or light. acs.orgnih.govacs.org Alternatively, non-covalent interactions like hydrogen bonds can be used to impart self-healing properties. acs.orgresearchgate.net For example, a polymer derived from this compound could be functionalized with groups capable of forming these dynamic networks. The silane's ability to form a stable siloxane network after hydrolysis and condensation provides a robust matrix, while the organic functionalities introduced via the allyl group can provide the dynamic, reversible chemistry needed for self-repair. nih.gov
| Healing Mechanism | Dynamic Bond Type | Stimulus for Healing | Key Characteristic | Ref |
| Dynamic Covalent | Imine Metathesis | Room Temperature/Heat | Reversible covalent bond exchange | acs.org |
| Dynamic Covalent | Disulfide Exchange | Heat/UV Light | Reversible cleavage and reformation | acs.org |
| Supramolecular | Multiple Hydrogen Bonds | Room Temperature | Reversible non-covalent association | acs.orgresearchgate.net |
| Dynamic Covalent | Thiouretane Exchange | Heat (~150 °C) | Allows for reprocessing and recycling | mdpi.com |
Synergistic Combinations of this compound with Other Functional Monomers for Multi-Functional Material Design
The true potential of this compound may be realized when it is combined with other functional monomers to create multi-functional materials. onlytrainings.comnih.gov The allyl group is amenable to modern controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netmdpi.com This allows for the synthesis of well-defined copolymers where this compound units are precisely placed alongside other monomers bearing different functionalities.
This approach enables the design of materials that combine the properties of silicones (e.g., thermal stability, hydrophobicity) with a vast array of other chemical functions. nih.gov For example, it could be copolymerized with monomers containing hydrophilic groups to create amphiphilic polymers for coatings, or with monomers bearing bioactive molecules for biomedical applications. nih.gov The silane component can act as a crosslinking site through hydrolysis and condensation, improving the mechanical properties and solvent resistance of the final material. gantrade.com This synergistic approach, where the silane provides a robust inorganic component and the comonomer provides tailored organic functionality, is a powerful strategy for designing the next generation of high-performance, multi-functional polymers. acs.orgsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
